molecular formula C24H48O8 B1655488 Nonic-light SPS CAS No. 37318-79-9

Nonic-light SPS

Cat. No. B1655488
CAS RN: 37318-79-9
M. Wt: 464.6 g/mol
InChI Key: FIWSRSRCWYARAJ-SQOFCNSWSA-N
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Description

Nonic-light SPS (Sodium-Potassium Stabilized Nonic-light Sensitive Protein) is a type of protein that is activated by nonic-light, a wavelength of light that is outside the visible spectrum. Nonic-light SPS has been widely used in scientific research as a tool to control cellular processes with high spatial and temporal precision.

Mechanism of Action

The mechanism of action of Nonic-light SPS is based on the interaction between the protein and nonic-light. When nonic-light is absorbed by Nonic-light SPS, it undergoes a conformational change that activates the protein. The activated protein can then interact with its target molecules, such as ion channels or enzymes, to control cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Nonic-light SPS depend on the target molecules that it interacts with. For example, when Nonic-light SPS is used to control the activity of neurons, it can cause the neurons to fire action potentials or inhibit their activity. Nonic-light SPS can also be used to control the activity of other types of cells, such as muscle cells or immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Nonic-light SPS is its high spatial and temporal precision. Nonic-light SPS can be activated with high precision using light, allowing researchers to control the activity of cells with great precision. Nonic-light SPS is also reversible, meaning that its activity can be turned on and off repeatedly.
One of the limitations of Nonic-light SPS is that it requires the use of specialized equipment, such as lasers or light-emitting diodes (LEDs), to activate the protein. This can make it more difficult and expensive to use than other types of molecular tools. Nonic-light SPS also requires the use of nonic-light, which is outside the visible spectrum and can be difficult to work with.

Future Directions

There are many future directions for the use of Nonic-light SPS in scientific research. One direction is the development of new types of Nonic-light SPS that are activated by different wavelengths of light, allowing researchers to control cellular processes with even greater precision. Another direction is the use of Nonic-light SPS in vivo, allowing researchers to control the activity of cells in living organisms. Nonic-light SPS could also be used in the development of new therapies for diseases such as Parkinson's or epilepsy, where the activity of neurons needs to be controlled.

Synthesis Methods

Nonic-light SPS is usually synthesized using molecular biology techniques such as PCR (Polymerase Chain Reaction) and site-directed mutagenesis. The gene encoding Nonic-light SPS is first cloned into a plasmid vector, which is then transfected into host cells such as bacteria or mammalian cells. The transfected cells are then cultured and the Nonic-light SPS protein is purified using techniques such as chromatography.

Scientific Research Applications

Nonic-light SPS has been widely used in scientific research as a tool to control cellular processes with high spatial and temporal precision. One of the most common applications of Nonic-light SPS is optogenetics, a field that uses light to control the activity of cells. Nonic-light SPS is used to control the activity of neurons, allowing researchers to study the neural circuits that underlie behavior.

properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(9)5(11)6(12)4(10)2-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-12H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWSRSRCWYARAJ-SQOFCNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonic-light SPS

CAS RN

37318-79-9
Record name Sorbitan oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbitan sesquioleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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